molecular formula C20H16O3 B14356259 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione CAS No. 90633-62-8

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione

Katalognummer: B14356259
CAS-Nummer: 90633-62-8
Molekulargewicht: 304.3 g/mol
InChI-Schlüssel: CORKQSIQALFXAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is an organic compound with a complex structure that includes multiple fused rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and efficient. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethanotetracene-6,11-dione is unique due to its specific combination of functional groups and fused ring structure.

Eigenschaften

CAS-Nummer

90633-62-8

Molekularformel

C20H16O3

Molekulargewicht

304.3 g/mol

IUPAC-Name

3-hydroxypentacyclo[14.2.2.02,15.04,13.06,11]icosa-2,4(13),6,8,10,14-hexaene-5,12-dione

InChI

InChI=1S/C20H16O3/c21-18-12-3-1-2-4-13(12)19(22)17-15(18)9-14-10-5-7-11(8-6-10)16(14)20(17)23/h1-4,9-11,23H,5-8H2

InChI-Schlüssel

CORKQSIQALFXAX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1C3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.